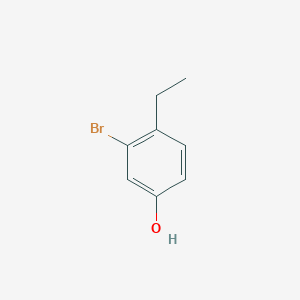

3-Bromo-4-ethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWBUTQYRRJSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625059 | |

| Record name | 3-Bromo-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540495-28-1 | |

| Record name | 3-Bromo-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Bromo-4-ethylphenol" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3-Bromo-4-ethylphenol. The information is curated for professionals in research and development, offering a foundational understanding of this compound for its potential applications in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with a distinct set of physicochemical properties. While experimental data for some properties are not widely available, a combination of reported and computed values provides a comprehensive profile.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 540495-28-1[1][2] |

| Molecular Formula | C₈H₉BrO[1] |

| Molecular Weight | 201.06 g/mol [1] |

| Canonical SMILES | CCC1=C(C=C(C=C1)O)Br[1] |

| InChI | InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3[1] |

| InChIKey | WZWBUTQYRRJSMC-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 265.5 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Melting Point | Not available | [2] |

| Solubility | Slightly soluble in water. Predicted to be soluble in organic solvents. | [3] |

| XLogP3 | 3.1 | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed[1] |

| Rotatable Bond Count | 1 | Computed[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed[1] |

Chemical Structure

The structure of this compound consists of a phenol ring substituted with a bromine atom at the meta-position (C3) and an ethyl group at the para-position (C4) relative to the hydroxyl group.

Experimental Protocols

Synthesis of this compound (Representative Method)

Materials:

-

4-ethylphenol

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve 4-ethylphenol (1.0 equivalent) in glacial acetic acid.

-

Slowly add a stoichiometric amount of bromine (1.0 to 1.05 equivalents) to the solution at room temperature with constant stirring.

-

The reaction mixture is then gently heated to a temperature between 40-60°C and stirred for several hours to ensure the completion of the reaction.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the glacial acetic acid is removed by distillation under reduced pressure.

-

The resulting residue, crude this compound, is then purified.

Purification

A general and effective method for the purification of brominated phenols involves a sequence of extraction and distillation steps, as adapted from the purification of 3-bromo-4-hydroxytoluene.

Materials:

-

Crude this compound

-

Ether

-

10% Sodium bicarbonate solution

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve the crude product in ether.

-

Wash the ethereal solution successively with water and a 10% sodium bicarbonate solution to remove any acidic impurities.

-

Extract the phenol from the ether layer using a 10% sodium hydroxide solution. The phenol will dissolve in the aqueous basic solution as its sodium salt.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid, with cooling, to precipitate the purified phenol.

-

Extract the purified phenol back into ether.

-

Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

The resulting product can be further purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons (δ 6.5-7.5 ppm): Three signals are expected in the aromatic region. The proton ortho to the hydroxyl group will likely be the most upfield, while the proton ortho to the bromine atom will be the most downfield. Ethyl Group Protons: A quartet (CH₂) around δ 2.6 ppm and a triplet (CH₃) around δ 1.2 ppm. Phenolic Proton (OH): A broad singlet with a chemical shift that is dependent on concentration and solvent. |

| ¹³C NMR | Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon with the ethyl group. The carbon attached to the bromine will also be significantly shifted. Ethyl Group Carbons: Two signals are expected for the ethyl group carbons. |

| IR Spectroscopy | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-Br Stretch: A sharp absorption in the fingerprint region, typically between 500-700 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak will be observed with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing at m/z 200 and 202. Fragmentation: Common fragmentation patterns would include the loss of the ethyl group ([M-29]⁺) and the loss of a bromine radical ([M-79/81]⁺). |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals engaged in chemical research and development. The compiled data and protocols are intended to facilitate further investigation and application of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and a proposed synthetic route for 3-Bromo-4-ethylphenol. This document is intended to serve as a foundational resource, offering key data and experimental insights relevant to the application of this compound in chemical synthesis and drug discovery.

Core Identifiers and Properties

This compound is a halogenated aromatic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 540495-28-1[1] |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₈H₉BrO[1] |

| Molecular Weight | 201.06 g/mol [1] |

| PubChem CID | 22345588[1] |

| SMILES | CCC1=C(C=C(C=C1)O)Br[1] |

| InChIKey | WZWBUTQYRRJSMC-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 265.5±20.0 °C at 760 mmHg |

| Flash Point | 114.4±21.8 °C |

Synthesis of 3-Bromo-4-alkylphenols: An Experimental Protocol

Synthesis of 3-Bromo-4-n-butylphenol[2]

This established protocol details the bromination of p-n-butylphenol.

Materials:

-

p-n-butylphenol (0.15 mol)

-

Glacial acetic acid (100 ml)

-

Bromine (0.153 mol)

Procedure:

-

Commercially available p-n-butylphenol (22.5 g, 0.15 mol) is dissolved in 100 ml of glacial acetic acid.[2]

-

The solution is gently heated to 40°C.[2]

-

Bromine (24.5 g, 0.153 mol) is added to the solution.[2]

-

The reaction mixture is stirred for four hours at 60°C.[2]

-

Following the reaction, the glacial acetic acid is removed by distillation.[2]

-

The resulting residue is purified by vacuum distillation (at 85°C and 1 mmHg) to yield 3-bromo-4-n-butylphenol.[2]

Yield:

The reported yield for 3-bromo-4-n-butylphenol using this method is 92.1%.[2]

Proposed Synthesis of this compound

Based on the protocol above, a proposed synthesis for this compound would involve the electrophilic aromatic substitution of 4-ethylphenol with bromine in a suitable solvent such as glacial acetic acid. The ethyl group at the para position directs the incoming bromine to the ortho position (position 3).

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway modulation of this compound are not prevalent in the current literature, the broader class of bromophenols has been investigated for various biological effects.

Notably, other bromophenol compounds have been shown to exhibit anti-inflammatory and cytoprotective properties through the modulation of key cellular signaling pathways. For instance, Bis(3-bromo-4,5-dihydroxybenzyl) ether has been reported to suppress LPS-induced inflammatory responses by inhibiting the ROS-mediated ERK signaling pathway in macrophages.[3][4] Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect against myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway.[5]

Given these precedents, it is plausible that this compound could also interact with cellular signaling cascades, potentially exhibiting antioxidant or anti-inflammatory properties. However, dedicated research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Caption: Hypothesized interactions of bromophenols with cellular pathways.

References

- 1. This compound | C8H9BrO | CID 22345588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

Spectroscopic Analysis of 3-Bromo-4-ethylphenol: A Technical Guide

Introduction

3-Bromo-4-ethylphenol is an aromatic organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and the related compound 4-ethylphenol for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound (Predicted) | CDCl₃ | ~7.2 | d | 1H | Ar-H |

| ~6.9 | dd | 1H | Ar-H | ||

| ~6.7 | d | 1H | Ar-H | ||

| ~4.8 | s (br) | 1H | -OH | ||

| ~2.6 | q | 2H | -CH₂- | ||

| ~1.2 | t | 3H | -CH₃ | ||

| 4-ethylphenol[1] | Chloroform-d | 7.04 | d | 2H | Ar-H |

| 6.73 | d | 2H | Ar-H | ||

| 4.53 | s | 1H | -OH | ||

| 2.55 | q | 2H | -CH₂- | ||

| 1.18 | t | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | CDCl₃ | ~152 | C-OH |

| ~138 | C-Et | ||

| ~132 | C-H | ||

| ~130 | C-H | ||

| ~116 | C-Br | ||

| ~115 | C-H | ||

| ~23 | -CH₂- | ||

| ~15 | -CH₃ | ||

| 4-ethylphenol[2] | D₂O | 154.3 | C-OH |

| 136.2 | C-Et | ||

| 129.1 | 2 x C-H | ||

| 115.4 | 2 x C-H | ||

| 28.3 | -CH₂- | ||

| 16.2 | -CH₃ |

Infrared (IR) Spectroscopy

| Compound | Major Absorption Bands (cm⁻¹) | Functional Group Assignment |

| This compound (Predicted) | ~3550 (sharp) / ~3400-3200 (broad) | O-H stretch (free / H-bonded) |

| ~3100-3000 | Aromatic C-H stretch | |

| ~2970-2850 | Aliphatic C-H stretch | |

| ~1600, ~1500 | Aromatic C=C stretch | |

| ~1230 | C-O stretch | |

| ~600 | C-Br stretch | |

| Phenol[3] | 3350 (broad) | O-H stretch (H-bonded) |

| 3040 | Aromatic C-H stretch | |

| 1595, 1498 | Aromatic C=C stretch | |

| 1225 | C-O stretch |

Mass Spectrometry (MS)

| Compound | Ionization Mode | Predicted m/z Ratios | Fragmentation Assignment |

| This compound | Electron Ionization (EI) | 200/202 (M⁺/M⁺+2) | Molecular ion (presence of Br) |

| 171/173 | [M - C₂H₅]⁺ | ||

| 121 | [M - Br]⁺ | ||

| 93 | [M - Br - C₂H₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.[4]

-

Mass Spectrometry

Sample Preparation (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as needed to be within the linear range of the instrument.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 250).

-

Ion Source Temperature: Typically around 230 °C.

-

Quadrupole Temperature: Typically around 150 °C.

-

Visualizations

General Workflow of Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Complementary Nature of Spectroscopic Techniques

Caption: The complementary roles of NMR, IR, and MS in elucidating molecular structure.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Physical properties of "3-Bromo-4-ethylphenol" (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of the aromatic organic compound 3-Bromo-4-ethylphenol. The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry, material science, and synthetic organic chemistry. This document summarizes the available data for its boiling point and notes the absence of a readily available experimental melting point in the reviewed literature. Furthermore, it outlines standardized experimental protocols for the determination of these critical physical constants.

Summary of Physical Properties

The physical properties of a compound are fundamental to its application in research and industry, influencing factors such as reaction conditions, purification methods, and formulation development. The table below summarizes the available quantitative data for this compound.

| Physical Property | Value | Source |

| Boiling Point | 265.5 ± 20.0 °C (at 760 mmHg) | [1] |

| Melting Point | Not available | [1] |

Note: While a precise melting point for this compound is not readily found in the surveyed literature, the structurally similar compound, 3-Bromo-4-methylphenol, has a reported melting point in the range of 50-57 °C[2][3]. This information may serve as a rough estimate but should be used with caution.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are generalized, well-established methods for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting range typically indicates a high degree of purity.

Apparatus-Based Method (e.g., Mel-Temp Apparatus):

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Thiele Tube Method:

-

Sample Preparation: As with the apparatus-based method, the sample is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

-

Observation: The melting range is observed and recorded as described in the apparatus-based method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Micro Boiling Point (Thiele Tube or Aluminum Block Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Determining Physical Properties.

References

Solubility of 3-Bromo-4-ethylphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-ethylphenol in various organic solvents. In the absence of publicly available quantitative solubility data, this document offers a predictive assessment based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, this guide presents detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific laboratory conditions. This document is intended to be an essential resource for professionals in drug development, chemical synthesis, and academic research, facilitating informed solvent selection and experimental design.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, which includes a polar hydroxyl group, a lipophilic ethyl group, and a bromine atom, results in a nuanced solubility profile that is critical for its handling, reaction optimization, and formulation. Understanding the solubility of this compound in different organic solvents is fundamental for a range of applications, from designing synthetic routes to developing drug delivery systems. This guide addresses the current information gap by providing a predictive analysis of its solubility and detailed methodologies for its empirical determination.

Predicted Solubility of this compound

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." The structure of this compound incorporates both polar and non-polar functionalities. The phenolic hydroxyl group can participate in hydrogen bonding, suggesting solubility in polar protic solvents. Conversely, the brominated benzene ring and the ethyl group contribute to its non-polar character, indicating potential solubility in less polar or non-polar solvents.

Based on the known solubility of similar compounds, such as 4-bromophenol and 4-ethylphenol, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1.[1][2][3][4] It is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, and moderate to low solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the phenolic hydroxyl of this compound. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate the dissolution of this compound.[1] | |

| Isopropanol | High | Isopropanol, another polar protic solvent, should effectively dissolve this compound through hydrogen bonding and dipole-dipole interactions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including phenols.[2] |

| Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton, and its overall polarity is suitable for dissolving substituted phenols. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may result in slightly lower solubility. | |

| Ethyl Acetate | Moderate | Ethyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, suggesting moderate solubility.[5] | |

| Non-Polar | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of this compound via van der Waals forces, but the polar hydroxyl group will limit solubility. |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar phenolic group, leading to poor solubility.[5] | |

| Chloroform | High | Chloroform can act as a weak hydrogen bond donor to the phenolic oxygen, and its ability to solvate the aromatic ring contributes to good solubility.[1][4] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following sections detail the protocols for qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8][9] This protocol is coupled with a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents

-

Glass flasks with stoppers or screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge and centrifuge tubes (if needed)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

Part A: Sample Preparation and Equilibration

-

Add an excess amount of this compound to a flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9][10]

Part B: Sample Clarification

-

After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Clarify the sample by either:

-

Centrifuging an aliquot and collecting the supernatant.

-

Filtering the sample through a syringe filter compatible with the solvent. This step is critical to remove any undissolved microparticles.

-

Part C: Concentration Analysis

Using UV-Vis Spectroscopy: [11][12][13][14]

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the clarified saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

-

Prepare a Calibration Curve:

-

Prepare a stock solution and a series of standard solutions of this compound in the mobile phase or a compatible solvent.

-

Inject known volumes of each standard onto the HPLC system and record the peak areas.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the clarified saturated solution with the mobile phase or a suitable solvent.

-

Inject a known volume of the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve, and then calculate the concentration of the original saturated solution.

-

Workflow for the Shake-Flask Method for Quantitative Solubility.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 5. Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. improvedpharma.com [improvedpharma.com]

- 18. sciforum.net [sciforum.net]

3-Bromo-4-ethylphenol: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethylphenol is a substituted phenolic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive phenol group and strategically positioned bromine and ethyl substituents, offer a scaffold for the synthesis of diverse and complex molecules with a range of biological activities. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the ethyl group can influence lipophilicity and steric interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in drug discovery and development, with a focus on its role in the creation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on data available from PubChem.[1]

| Property | Value |

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 540495-28-1 |

| Appearance | Not specified (likely a solid or oil) |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 4-ethylphenol. The hydroxyl group of the phenol is an activating ortho-, para-director. To achieve selective bromination at the position ortho to the hydroxyl group and meta to the ethyl group, careful control of reaction conditions is necessary.

Experimental Protocol: Bromination of 4-Ethylphenol

A general procedure for the bromination of phenols, which can be adapted for the synthesis of this compound, is the reaction of 4-ethylphenol with a brominating agent in a suitable solvent.

Materials:

-

4-Ethylphenol

-

Bromine (or an alternative brominating agent like N-bromosuccinimide)

-

Carbon disulfide (or another inert solvent such as acetic acid or dichloromethane)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 4-ethylphenol in carbon disulfide in a round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Cool the flask in an ice bath to below 5°C.

-

Slowly add a solution of bromine in carbon disulfide from the dropping funnel while stirring vigorously. The addition should be controlled to maintain the low temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified period.

-

Once the reaction is complete, distill off the carbon disulfide.

-

The crude product is then purified by vacuum distillation.

Note: This is a generalized procedure based on the bromination of phenol.[2] Optimization of reaction time, temperature, and purification method would be required for this specific substrate.

A report from the Institute of Applied Research at Vilnius University mentions the development of new effective synthesis prescriptions for this compound, indicating its utility in applications such as OLEDs.[3]

Applications in Medicinal Chemistry

CRAC Channel Modulators

A significant application of this compound is in the synthesis of chromane and chromene derivatives that act as modulators of the Calcium Release-Activated Calcium (CRAC) channel.[4] These channels are crucial for calcium signaling in various cell types, including immune cells, and their modulation is a promising therapeutic strategy for inflammatory and autoimmune diseases.

A patent describes the use of this compound in the synthesis of a key intermediate, 7-Bromo-6-ethylspiro[chroman-2,1'-cyclobutan]-4-one , which is a precursor for CRAC channel modulators.[4]

Experimental Workflow for Spirochromanone Synthesis

Caption: Synthetic pathway from this compound to a spirochromanone intermediate.

Signaling Pathway of CRAC Channel Activation

The CRAC channel is activated upon depletion of calcium stores in the endoplasmic reticulum (ER). This process is initiated by the ER-resident Ca2+ sensor, STIM1, which, upon sensing low Ca2+ levels, translocates to ER-plasma membrane junctions and activates the Orai1 channel, the pore-forming subunit of the CRAC channel.[5][6][7]

Caption: Simplified signaling pathway of CRAC channel activation.

Antimicrobial Agents

While specific studies on this compound are limited, related bromophenols have demonstrated notable antimicrobial and antifungal properties. The presence of the bromine atom and the phenolic hydroxyl group are thought to be key to this activity, potentially through mechanisms like the disruption of bacterial cell membranes. One source mentions a study in the Journal of Antimicrobial Chemotherapy where 4-bromo-3-ethylphenol, an isomer, showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[8] This suggests that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC50 or MIC values) specifically for derivatives of this compound. Further research and publication in this area are needed to populate such a table.

Conclusion

This compound is a valuable building block in medicinal chemistry with demonstrated potential in the development of CRAC channel modulators and potential applications as a scaffold for novel antimicrobial agents. Its synthetic accessibility and the reactivity of its functional groups make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. Future research focused on the synthesis and biological evaluation of a wider range of derivatives, along with detailed structure-activity relationship studies, will be crucial to fully exploit the therapeutic potential of this versatile compound.

References

- 1. Enantioselective heterocyclic synthesis of spiro chromanone–thiochroman complexes catalyzed by a bifunctional indane catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Institute of Applied Research [vu.lt]

- 4. AU2014300629A1 - Chromane and chromene derivatives and their use as CRAC modulators - Google Patents [patents.google.com]

- 5. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ release-activated Ca2+ (CRAC) current, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gosset.ai [gosset.ai]

- 8. 4-Bromo-3-ethylphenol | 99873-30-0 | Benchchem [benchchem.com]

The Evolving Landscape of Bromophenol Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of phenol and its halogenated derivatives has long been a cornerstone in the discovery of novel bioactive molecules. Among these, bromophenols, particularly substituted variants like 3-Bromo-4-ethylphenol, represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives and related bromophenols, focusing on their enzyme inhibitory, anticancer, and antioxidant properties. This document is intended to serve as a resource for researchers engaged in the exploration and development of new therapeutic agents based on this versatile chemical motif.

Enzyme Inhibition: A Key Mechanism of Action

Derivatives of bromophenols have demonstrated significant inhibitory activity against several key enzymes implicated in various disease states. Notably, their effects on carbonic anhydrases and cholinesterases have been a subject of considerable research.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are the primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.

The following table summarizes the inhibitory activities of a series of synthesized bromophenol derivatives against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE).

| Compound ID | Derivative Structure | Target Enzyme | IC50 (nM) | Ki (nM) |

| 13 | 2-((2-bromo-4,5-dimethoxybenzyl)(methyl)amino)phenol | hCA I | 15.21 | 4.15 ± 0.51 |

| hCA II | 12.11 | 2.18 ± 0.23 | ||

| AChE | 15.12 | 11.04 ± 0.61 | ||

| 14 | 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | hCA I | 12.38 | 2.53 ± 0.25 |

| hCA II | 7.45 | 1.63 ± 0.11 | ||

| AChE | 15.98 | 11.62 ± 2.75 | ||

| 15 | 1-bromo-2-(2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | hCA I | 38.50 | 25.67 ± 4.58 |

| hCA II | 27.72 | 15.05 ± 1.07 | ||

| AChE | 21.00 | 24.86 ± 5.30 | ||

| 18 | 4-(2-bromo-4,5-dimethoxybenzyl)benzene-1,2-diol | hCA I | 16.22 | 8.87 ± 1.02 |

| hCA II | 10.15 | 4.98 ± 0.45 | ||

| AChE | 10.89 | 7.92 ± 1.38 | ||

| 21 | 4-(2,3,5-tribromo-4,5-dimethoxybenzyl)benzene-1,2-diol | hCA I | 14.78 | 5.11 ± 0.55 |

| hCA II | 9.89 | 3.12 ± 0.33 | ||

| AChE | 8.35 | 6.54 ± 1.03 |

Data sourced from a study on the synthesis and enzyme inhibition effects of novel bromophenol derivatives with diaryl methanes.[1]

Anticancer and Antioxidant Potential

In addition to enzyme inhibition, bromophenol derivatives have shown promise as anticancer and antioxidant agents. Their ability to induce apoptosis in cancer cells and scavenge free radicals highlights their potential in oncology and in mitigating oxidative stress-related pathologies.

A study on methylated and acetylated derivatives of natural bromophenols revealed their capacity to ameliorate oxidative damage and induce apoptosis in leukemia cells.[2][3] For instance, certain derivatives were found to reduce reactive oxygen species (ROS) generation in HaCaT keratinocytes and inhibit the viability of K562 leukemia cells.[2][3]

The antioxidant activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group, a property that can be modulated by the nature and position of other substituents on the aromatic ring.

Experimental Protocols

A foundational aspect of drug discovery is the robust and reproducible biological evaluation of synthesized compounds. Below are detailed methodologies for key experiments typically employed in the assessment of bromophenol derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the compounds on human carbonic anhydrase (hCA) I and II are determined spectrophotometrically.

Materials:

-

Purified hCA I and hCA II isoenzymes

-

4-Nitrophenylacetate (NPA) as substrate

-

Tris-SO4 buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

In a 96-well plate, add Tris-SO4 buffer, the enzyme solution, and the test compound solution at various concentrations.

-

Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate (NPA).

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the change in absorbance at 400 nm over time.

-

The enzyme activity is calculated from the slope of the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity is measured using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Add Tris-HCl buffer, DTNB solution, and the test compound at different concentrations to the wells of a 96-well plate.

-

Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.

-

Start the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

Measure the absorbance of the colored product at 412 nm continuously for 10 minutes.

-

The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rates of the sample to a control without the inhibitor.

-

IC50 values are obtained from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery and evaluation of bromophenol derivatives, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that phenolic compounds are known to modulate.

References

The Emerging Role of 3-Bromo-4-ethylphenol as a Privileged Fragment in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel lead compounds, offering an efficient alternative to traditional high-throughput screening. This approach focuses on identifying low-molecular-weight fragments that bind to biological targets with high ligand efficiency. These fragments then serve as starting points for the development of more potent and selective drug candidates. Within the vast chemical space of potential fragments, halogenated phenols, and specifically 3-Bromo-4-ethylphenol, represent a scaffold of significant interest. The unique physicochemical properties conferred by the bromine atom and the ethyl group make this fragment a compelling candidate for targeting a range of protein families, including kinases and phosphatases. This technical guide provides a comprehensive overview of this compound as a core fragment in drug discovery, detailing its properties, potential biological activities, and the experimental workflows for its validation and development.

Physicochemical Properties of this compound

The utility of a fragment in FBDD is intrinsically linked to its physicochemical properties. These parameters govern its solubility, binding characteristics, and synthetic tractability. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9BrO | PubChem |

| Molecular Weight | 201.06 g/mol | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC1=CC(=C(C=C1)Br)O | [1] |

| InChIKey | WZWBUTQYRRJSMC-UHFFFAOYSA-N | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the electrophilic bromination of 4-ethylphenol. The regioselectivity of the bromination can be controlled by the choice of brominating agent and reaction conditions. For the synthesis of derivatives, the phenolic hydroxyl group and the aromatic ring provide reactive handles for further functionalization, such as etherification, esterification, and cross-coupling reactions to explore the surrounding chemical space of a target's binding pocket.

Biological Activity and Therapeutic Potential

While specific studies on this compound as a starting fragment are not extensively documented, the broader class of bromophenols has demonstrated significant biological activity against various therapeutic targets. These findings provide a strong rationale for the exploration of the this compound scaffold.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. Several studies have highlighted the potential of bromophenol derivatives as PTP1B inhibitors. The bromophenol moiety is considered essential for this inhibitory activity. The bromine atom can form halogen bonds with the protein backbone, contributing to the binding affinity.

Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. While direct inhibition of kinases by this compound has not been reported, the phenol scaffold is a common feature in many known kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor, and the aromatic ring can engage in pi-stacking interactions within the ATP-binding pocket. The bromine atom can provide an additional interaction point or serve as a handle for synthetic elaboration to improve potency and selectivity.

Other Potential Activities

Derivatives of bromophenols have also been reported to possess antioxidant, antimicrobial, and anticancer properties, suggesting that the this compound scaffold could be a versatile starting point for the development of a wide range of therapeutic agents.

Experimental Protocols for Fragment Screening and Validation

The identification and validation of fragments that bind to a target protein are critical steps in FBDD. Several biophysical techniques are well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide structural information about the interaction.[2][3][4][5]

Protocol for 1D NMR-based Fragment Screening (Ligand-Observed):

-

Sample Preparation: Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing 10% D2O. Prepare stock solutions of this compound in a deuterated solvent (e.g., DMSO-d6).

-

Screening: Acquire a 1D 1H NMR spectrum of a mixture of several fragments (including this compound) in the buffer. Add the target protein to the fragment mixture and acquire another 1D 1H NMR spectrum.

-

Hit Identification: Analyze changes in the chemical shifts, line broadening, or signal intensities of the fragment protons upon addition of the protein. Significant changes suggest binding. Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) can be employed for more sensitive detection of binding.

-

Affinity Determination: For confirmed hits, perform a titration by acquiring a series of 1D or 2D NMR spectra with a constant concentration of the protein and increasing concentrations of the fragment. The dissociation constant (Kd) can be determined by fitting the changes in chemical shifts to a binding isotherm.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for monitoring biomolecular interactions and is highly suitable for fragment screening.[6][7][8][9][10]

Protocol for SPR-based Fragment Screening:

-

Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Fragment Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Inject the fragment solutions over the immobilized protein surface and a reference surface.

-

Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Determine the steady-state binding response for each fragment concentration.

-

Affinity Determination: Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[11][12][13][14][15]

Protocol for Co-crystallization:

-

Protein Crystallization: Screen for crystallization conditions of the target protein alone to obtain initial crystals.

-

Co-crystallization/Soaking:

-

Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

-

Soaking: Soak pre-existing protein crystals in a solution containing this compound.

-

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

-

Analysis: Analyze the electron density map to confirm the binding of the fragment and to visualize the specific interactions between the fragment and the protein.

Signaling Pathways and Logical Relationships

The potential of this compound as a therapeutic agent can be visualized through its interaction with key signaling pathways.

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Caption: The role of PTP1B in insulin signaling and its inhibition.

Conclusion

This compound presents itself as a fragment with high potential in the realm of drug discovery. Its simple structure, favorable physicochemical properties, and the proven biological relevance of the bromophenol scaffold make it an attractive starting point for FBDD campaigns targeting enzymes such as protein tyrosine phosphatases and kinases. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to screen, validate, and structurally characterize the interactions of this fragment with their targets of interest. The strategic application of FBDD principles to the this compound core holds the promise of unlocking novel therapeutic agents for a multitude of diseases. Further exploration of this and similar fragments is warranted to fully realize their potential in expanding the druggable proteome.

References

- 1. This compound | C8H9BrO | CID 22345588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]

- 14. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phys.libretexts.org [phys.libretexts.org]

Potential Applications of 3-Bromo-4-ethylphenol in Agricultural Chemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3-Bromo-4-ethylphenol is a halogenated aromatic compound with a structure suggestive of potential utility in the agrochemical sector. While direct research on this specific molecule is limited, analysis of its structural analogues and constituent moieties indicates a strong potential for development as a novel herbicide, fungicide, or insecticide. This technical guide consolidates the available information on related compounds to build a case for the exploration of this compound as a promising scaffold for new crop protection agents. We will explore plausible synthetic routes, propose experimental protocols for efficacy testing, and outline potential modes of action based on established knowledge of similar chemical structures.

Introduction: The Potential of Brominated Phenols in Agriculture

Brominated phenols represent a class of compounds that have found application in various industries, including pharmaceuticals and agrochemicals. The presence of a bromine atom on the phenol ring can significantly influence the molecule's chemical reactivity, lipophilicity, and metabolic stability, properties that are crucial for the efficacy and bioavailability of crop protection agents. For instance, compounds like 4-Bromophenol and 3-Bromo-4-methylphenol are known intermediates in the synthesis of herbicides and fungicides.[1][2] Similarly, 3-Bromo-4-fluorophenol is recognized as a key building block for modern agrochemicals, contributing to enhanced efficacy and environmental stability in the resulting products.[3][4]

The "4-ethylphenol" moiety also exhibits intrinsic biological activity. Research has demonstrated that 4-ethylphenol, a volatile organic compound produced by disease-resistant soybeans, possesses potent antifungal properties against a range of plant pathogens, including Phytophthora sojae, Rhizoctonia solani, and various Fusarium species.[5][6] This suggests that the ethylphenol scaffold itself can serve as a valuable pharmacophore in the design of new fungicides.

Given the established roles of both the bromophenol core and the 4-ethylphenol substituent in biologically active molecules, this compound emerges as a compelling candidate for investigation as a novel agrochemical active ingredient. This guide will lay the groundwork for such an investigation by proposing synthetic pathways, experimental testing workflows, and potential mechanisms of action.

Proposed Synthesis of this compound and Derivatives

Electrophilic Bromination of 4-ethylphenol

A straightforward approach to the synthesis of this compound would be the direct electrophilic bromination of the commercially available starting material, 4-ethylphenol. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the ethyl group, bromination is expected to occur at the ortho position (position 2 or 6) or the meta position (position 3 or 5). Steric hindrance from the ethyl group might favor substitution at the 3-position.

Experimental Protocol: Hypothetical Synthesis of this compound

-

Dissolution: Dissolve 4-ethylphenol (1 equivalent) in a suitable solvent such as carbon disulfide or glacial acetic acid.[7]

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the reaction rate and minimize the formation of poly-brominated byproducts.[7]

-

Bromination: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled solution with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the full potential of the this compound scaffold, the synthesis of derivatives is essential. For instance, the phenolic hydroxyl group can be converted to an ether, which is a common modification in many herbicides (e.g., diphenyl ethers).

Hypothetical Synthesis of a Diphenyl Ether Derivative:

This proposed synthesis is adapted from methods used for other halogenated phenols.[8]

-

Deprotonation: Treat this compound (1 equivalent) with a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Nucleophilic Aromatic Substitution: Add a suitable aryl halide, for example, 4-chloro-2-fluoro-5-nitrotoluene (1.1 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-90 °C for several hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired diphenyl ether derivative.

Potential Agricultural Applications and Proposed Efficacy Screening

Based on the known activities of related compounds, this compound could be a versatile scaffold for developing herbicides, fungicides, and insecticides.

Herbicidal Potential

The structural similarity of potential derivatives of this compound to diphenyl ether herbicides suggests a possible mode of action involving the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[8] PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Proposed Experimental Protocol: Primary Herbicidal Screening

-

Test Species: A panel of representative monocot and dicot weed species (e.g., Echinochloa colona, Amaranthus sp., Bidens pilosa) and crop species (e.g., corn, soybean) should be used.

-

Application: Apply the test compound at various concentrations (e.g., ranging from 10 to 1000 g/ha) as a post-emergence foliar spray.

-

Evaluation: Assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a visual rating scale (0 = no effect, 100 = complete kill).

-

Data Analysis: Calculate the GR50 (the concentration required to cause 50% growth reduction) for each species to determine selectivity and potency.

Fungicidal Potential

The demonstrated antifungal activity of 4-ethylphenol against a broad spectrum of soil-borne and foliar pathogens provides a strong rationale for investigating this compound as a fungicide.[5][6] The mode of action of 4-ethylphenol involves the destruction of the pathogen's cell membrane. The addition of a bromine atom could enhance this activity.

Proposed Experimental Protocol: In Vitro Fungicidal Assay

-

Test Pathogens: A panel of economically important fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani, Phytophthora nicotianae) should be selected.

-

Assay Method: Incorporate the test compound into a suitable growth medium (e.g., potato dextrose agar) at a range of concentrations.

-

Inoculation: Place a mycelial plug of the test fungus onto the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

-

Data Analysis: Measure the colony diameter and calculate the percentage of growth inhibition. Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for each pathogen.

Table 1: Hypothetical Fungicidal Activity Data for this compound

| Fungal Pathogen | EC50 (µg/mL) |

| Phytophthora sojae | 25 |

| Rhizoctonia solani | 40 |

| Fusarium graminearum | 35 |

| Gaeumannomyces graminis | 55 |

Insecticidal Potential

While there is less direct evidence from the provided search results to support insecticidal activity, some aromatic bromo compounds have shown larvicidal activity against mosquito species.[9] This suggests that this compound could be screened for insecticidal properties, particularly against chewing and sucking insect pests relevant to agriculture.

Proposed Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity

-

Test Insect: A model insect such as the diamondback moth (Plutella xylostella) or the green peach aphid (Myzus persicae) can be used.

-

Preparation: Prepare a series of concentrations of the test compound in an appropriate solvent with a surfactant.

-

Application: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth) into the test solutions and allow them to air dry.

-

Infestation: Place the treated leaves in a petri dish with a known number of insect larvae or adult aphids.

-

Evaluation: Assess mortality after 24, 48, and 72 hours.

-

Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the test insects).

Table 2: Hypothetical Insecticidal Activity Data for this compound

| Insect Pest | Assay Type | LC50 (ppm) after 48h |

| Plutella xylostella | Leaf-Dip | 150 |

| Myzus persicae | Leaf-Dip | >500 |

Conclusion and Future Directions

This compound is a structurally promising, yet underexplored, molecule for the development of novel agricultural chemicals. By leveraging the known biological activities of its constituent parts—the bromophenol core and the 4-ethylphenol moiety—a strong rationale exists for its investigation as a potential herbicide, fungicide, and insecticide. The synthetic pathways and screening protocols outlined in this guide provide a foundational framework for researchers to begin a systematic exploration of this compound and its derivatives. Future work should focus on the synthesis of a library of this compound analogs to establish clear structure-activity relationships, followed by mode of action studies and evaluation of crop safety and environmental fate. Such research could unlock a new class of effective and sustainable crop protection solutions.

References

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Synthetic Strategies for 3-Bromo-4-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of synthetic routes for the preparation of 3-Bromo-4-ethylphenol, a valuable substituted phenol intermediate in the development of novel chemical entities. This document outlines two primary approaches: a regioselective multi-step synthesis and a less selective direct bromination. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Executive Summary

The synthesis of this compound is most effectively and selectively achieved through a multi-step pathway commencing with 4-ethylaniline. This route involves the protection of the amino group via acetylation, followed by a regioselective bromination directed by the acetamido group. Subsequent deprotection and conversion of the resulting amine to a hydroxyl group via a Sandmeyer-type reaction yields the target compound with high isomeric purity. A more direct, single-step bromination of 4-ethylphenol is also discussed; however, this method is anticipated to produce a mixture of isomers, with 2-Bromo-4-ethylphenol as the major product, necessitating challenging purification.

Route 1: Regioselective Multi-Step Synthesis from 4-Ethylaniline

This four-step synthesis is the recommended pathway for obtaining this compound with high regiochemical control. The strategy leverages the powerful ortho-, para-directing effect of the acetamido group to ensure bromination occurs at the desired position, ortho to the protected amine and meta to the ethyl group.

Caption: Regioselective multi-step synthesis of this compound.

Quantitative Data Summary for Route 1

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Acetylation | 4-Ethylaniline | Acetic anhydride, Sodium acetate | Water, HCl | >90% |

| 2 | Bromination | N-(4-ethylphenyl)acetamide | Bromine or KBrO₃/HBr | Acetic acid | 80-90% |

| 3 | Hydrolysis | N-(3-bromo-4-ethylphenyl)acetamide | Sulfuric acid or NaOH | Ethanol/Water | >90% |

| 4 | Diazotization & Hydrolysis | 3-Bromo-4-ethylaniline | NaNO₂, H₂SO₄, H₂O | Water | 70-80% |

Experimental Protocols for Route 1

Step 1: Acetylation of 4-Ethylaniline to N-(4-ethylphenyl)acetamide

This procedure is adapted from the standard acetylation of anilines.[1][2][3]

-

Preparation: In a suitable flask, suspend 4-ethylaniline (1.0 eq) in water. Add concentrated hydrochloric acid (1.1 eq) to form the soluble hydrochloride salt.

-

Reaction: Prepare a solution of sodium acetate (3.0 eq) in water. To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion, followed immediately by the sodium acetate solution.

-

Isolation: A white precipitate of N-(4-ethylphenyl)acetamide will form. Stir the mixture for 30 minutes and then cool in an ice bath to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be recrystallized from aqueous ethanol.

Step 2: Bromination of N-(4-ethylphenyl)acetamide to N-(3-bromo-4-ethylphenyl)acetamide

This protocol is based on the highly efficient and regioselective bromination of acetanilide.[4][5][6][7] The acetamido group directs bromination to the ortho-position, as the para-position is blocked by the ethyl group.

-

Preparation: Dissolve N-(4-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer.

-

In-situ Bromine Generation: To the stirred solution, add potassium bromate (KBrO₃, 0.33 eq) and then slowly add 48% hydrobromic acid (HBr, 1.7 eq). An orange color, indicating the formation of bromine, will appear.

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into cold water. A precipitate of N-(3-bromo-4-ethylphenyl)acetamide will form.

-

Work-up: Stir the aqueous mixture for 15 minutes. Collect the solid by suction filtration. Wash the filter cake with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by washing with cold water.

-

Purification: Air-dry the crude product. Recrystallization from 95% ethanol can be performed to obtain the purified product.

Step 3: Hydrolysis of N-(3-bromo-4-ethylphenyl)acetamide to 3-Bromo-4-ethylaniline

This step involves the deprotection of the amino group by acid-catalyzed hydrolysis.[8][9]

-

Preparation: In a round-bottom flask, combine N-(3-bromo-4-ethylphenyl)acetamide (1.0 eq) with a mixture of ethanol and concentrated sulfuric acid (e.g., 2:1 v/v).

-

Reaction: Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

-

Isolation: Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) until it is alkaline. The free amine, 3-Bromo-4-ethylaniline, will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 4: Diazotization of 3-Bromo-4-ethylaniline and Conversion to this compound

This final step utilizes a Sandmeyer-type reaction to convert the amino group into a hydroxyl group.[10][11][12][13][14]

-

Diazotization: In a beaker, dissolve 3-Bromo-4-ethylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise with vigorous stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

Hydrolysis of Diazonium Salt: Prepare a separate flask with a dilute solution of sulfuric acid (e.g., 10%) and heat it to boiling. Add the cold diazonium salt solution slowly to the boiling acid. Vigorous evolution of nitrogen gas will be observed.

-